molecular formula C14H26N2O2 B15074437 N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

N-((1S,2S)-1-((R)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

Cat. No.: B15074437
M. Wt: 254.37 g/mol
InChI Key: DIENTBAFPQFFKQ-UHTWSYAYSA-N
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Description

“N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxazoline ring, an isobutyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxazoline ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features could be explored for biological activity, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxazoline ring and acetamide moiety could play crucial roles in binding interactions and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)formamide
  • N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)propionamide
  • N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)butyramide

Uniqueness

The uniqueness of “N-((1S,2S)-1-(®-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N-[(1S,2S)-2-methyl-1-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide

InChI

InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12+,13-/m0/s1

InChI Key

DIENTBAFPQFFKQ-UHTWSYAYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=N[C@@H](CO1)CC(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C

Origin of Product

United States

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